3-Ethoxy-4-hydroxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
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Overview
Description
3-Ethoxy-4-hydroxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a complex organic compound with the molecular formula C23H24N6O4 and a molecular weight of 448.486 g/mol . This compound is part of a collection of rare and unique chemicals provided for early discovery research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-hydroxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a specific temperature and pH to ensure the formation of the desired hydrazone product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-hydroxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Ethoxy-4-hydroxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-hydroxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-hydroxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- 3-Ethoxy-4-hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
Uniqueness
3-Ethoxy-4-hydroxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is unique due to its specific structural features and the presence of both ethoxy and hydroxy functional groups on the benzaldehyde moiety. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H24N6O4 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
7-benzyl-8-[(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C23H24N6O4/c1-4-33-18-12-16(10-11-17(18)30)13-24-26-22-25-20-19(21(31)28(3)23(32)27(20)2)29(22)14-15-8-6-5-7-9-15/h5-13,30H,4,14H2,1-3H3,(H,25,26)/b24-13- |
InChI Key |
VLXQVCBCVOWXIY-CFRMEGHHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)O |
Origin of Product |
United States |
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